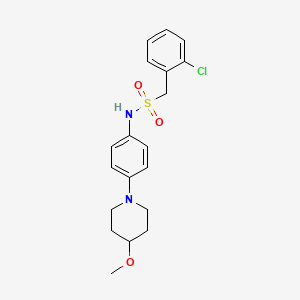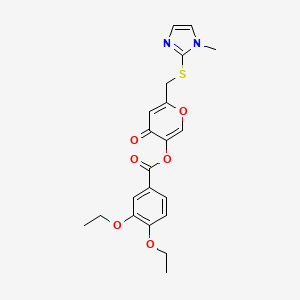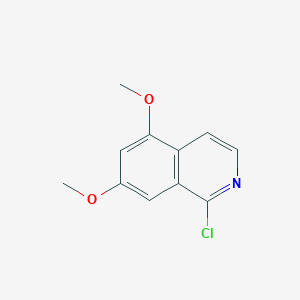
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to contain an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a chlorophenyl group. It also contains a butane-1,4-dione group attached to a phenyl group. These functional groups suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenyl and butane-1,4-dione groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The azetidine ring could potentially introduce strain into the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could affect its solubility in different solvents .Wirkmechanismus
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione works by inhibiting glutaminase, an enzyme that converts glutamine into glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, this compound deprives cancer cells of the nutrients they need to survive and grow.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress in cancer cells, leading to the activation of the unfolded protein response and the inhibition of mTORC1 signaling. This compound has also been shown to modulate the tumor microenvironment by reducing the levels of lactate and increasing the levels of oxygen, which can improve the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione is its selectivity for glutaminase, which minimizes off-target effects and toxicity. However, this compound has poor solubility in water, which can limit its use in certain experiments. In addition, this compound has a short half-life in vivo, which can limit its efficacy in animal models and clinical trials.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of this compound. Finally, the clinical development of this compound in combination with chemotherapy and radiation therapy is an important future direction, as this could improve the efficacy of these treatments and lead to better outcomes for cancer patients.
Synthesemethoden
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione involves the reaction of 4-chlorobenzene sulfonyl chloride with azetidine-1-carboxylic acid, followed by the condensation reaction with 4-phenylbutane-1,4-dione. The resulting compound is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione has been extensively studied in preclinical models of various types of cancer, including renal cell carcinoma, triple-negative breast cancer, non-small cell lung cancer, and pancreatic cancer. In these studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-15-6-8-16(9-7-15)26(24,25)17-12-21(13-17)19(23)11-10-18(22)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXPXKZUWNMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)

![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2828495.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)